4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Description
4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O/c1-15(2)13-24-19-11-7-6-10-18(19)22-21(24)16-12-20(25)23(14-16)17-8-4-3-5-9-17/h3-11,15-16H,12-14H2,1-2H3 |
InChI Key |
QSSIKWICFNUCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with isobutylamine to form the benzodiazole ring. This intermediate is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- Diisobutyl phthalate
- Isobutanol
Uniqueness
4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
